molecular formula C9H10N4 B12656021 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-77-0

3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12656021
CAS No.: 121845-77-0
M. Wt: 174.20 g/mol
InChI Key: KXWNZAPDGLNRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine is a nitrogen-containing heterocyclic compound It features a pyridine ring fused with a triazine ring, and is characterized by three methyl groups attached at the 3rd, 5th, and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of catalysts and solvents is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.

Scientific Research Applications

3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of protein kinases or modulation of signaling pathways critical for cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Pyrido(3,4-e)(1,2,4)triazine: Lacks the methyl groups present in 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine.

    3,5-Dimethyl-pyrido(3,4-e)(1,2,4)triazine: Contains only two methyl groups.

    7-Methyl-pyrido(3,4-e)(1,2,4)triazine: Contains a single methyl group.

Uniqueness

This compound is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.

Properties

CAS No.

121845-77-0

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3,5,7-trimethylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C9H10N4/c1-5-4-8-9(6(2)10-5)11-7(3)12-13-8/h4H,1-3H3

InChI Key

KXWNZAPDGLNRKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)N=C(N=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.